2,6-Dichloro-3-iodo-4-methylpyridine
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Overview
Description
2,6-Dichloro-3-iodo-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H4Cl2IN. This compound is characterized by the presence of chlorine, iodine, and methyl substituents on a pyridine ring. It is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
2,6-Dichloro-3-iodo-4-methylpyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . .
Mode of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
As an intermediate in organic synthesis, it likely participates in various chemical reactions that lead to the formation of complex organic compounds .
Pharmacokinetics
As a chemical intermediate, its bioavailability would largely depend on the specific context of its use and the final compounds it is used to synthesize .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely to contribute to the formation of more complex compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific catalysts used . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-iodo-4-methylpyridine typically involves halogenation reactions. One common method is the iodination of 2,6-dichloro-4-methylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-iodo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are typically employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2,6-dichloro-3-amino-4-methylpyridine or 2,6-dichloro-3-thio-4-methylpyridine.
Coupling Products: The major products are biaryl or alkyl-aryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2,6-Dichloro-3-iodo-4-methylpyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-iodopyridine: This compound has a similar structure but lacks the methyl group at the 3-position.
2-Chloro-4-iodopyridine: This compound has only one chlorine atom and no methyl group.
Uniqueness
2,6-Dichloro-3-iodo-4-methylpyridine is unique due to the presence of both chlorine and iodine atoms, as well as a methyl group on the pyridine ring. This combination of substituents imparts specific chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
2,6-dichloro-3-iodo-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c1-3-2-4(7)10-6(8)5(3)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDGEPHYKDKFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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